molecular formula C26H45NO19 B1165323 Globo-B heptaose-N acetyl-propargyl

Globo-B heptaose-N acetyl-propargyl

Cat. No.: B1165323
Attention: For research use only. Not for human or veterinary use.
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Description

Globo-B heptaose-N acetyl-propargyl (product code: GLY125-NPR) is a synthetic oligosaccharide derivative composed of a seven-sugar backbone (heptaose) from the Globo-B series, modified with an N-acetyl group and a propargyl functional group . The propargyl moiety enables conjugation via click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making it valuable for bioconjugation in glycobiology research, such as glycan array development or targeted drug delivery systems . Its structure distinguishes it from natural Globo-B glycans by introducing synthetic handles for downstream applications.

Properties

Molecular Formula

C26H45NO19

Synonyms

Galα1-3(Fucα1-2)Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc-N Acetyl-Propargyl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Modifications

The table below compares Globo-B heptaose-N acetyl-propargyl with key analogs:

Compound Name Backbone Modifications Key Applications Product Code
This compound Globo-B N-acetyl, propargyl Bioconjugation, glycan profiling GLY125-NPR
Globo-A heptaose-N acetyl-propargyl Globo-A N-acetyl, propargyl Antibody binding studies GLY124-NPR
Globo-B heptaose-N acetyl-spacer3-biotin Globo-B N-acetyl, spacer3-biotin Streptavidin-based detection assays GLY125-NAc-sp3-Bt
α1-4 galactobiose-N acetyl-propargyl Galactobiose N-acetyl, propargyl Lectin interaction studies GLY154-NPR
Globo-B heptaose linked to BSA Globo-B BSA conjugation Immunoassays, vaccine development GLY125-BSA
Key Observations:
  • Backbone Specificity : Globo-B vs. Globo-A derivatives exhibit distinct binding specificities. For example, Globo-B is associated with cancer cell surface antigens, while Globo-A is linked to blood group determinants .
  • Functional Groups : Propargyl modifications (GLY125-NPR, GLY124-NPR) prioritize click chemistry compatibility, whereas spacer3-biotin (GLY125-NAc-sp3-Bt) facilitates streptavidin-based detection .
  • Molecular Complexity : Heptaose derivatives (Globo series) offer higher valency and binding avidity compared to shorter glycans like galactobiose (GLY154-NPR), which are used for simpler ligand-receptor studies .

Q & A

Q. How should researchers ethically justify the use of animal models in Globo-B heptaose-N-acetyl-propargyl studies?

  • Methodological Answer :
  • Follow the NIH’s ARRIVE guidelines for experimental design, including power analysis to minimize animal numbers .
  • Document humane endpoints and analgesia protocols in all preclinical submissions .

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